molecular formula C19H17N3OS B4066338 2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one

2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one

Cat. No.: B4066338
M. Wt: 335.4 g/mol
InChI Key: JGLWGBKNRDJGHA-UHFFFAOYSA-N
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Description

2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one is a complex organic compound that features a quinazolinone core structure substituted with benzylamino and thienyl groups

Scientific Research Applications

2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Benzylation: The benzylamino group is introduced through nucleophilic substitution reactions, where benzylamine reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one
  • 2-[Benzylamino]-7-(2-furyl)-6,7,8-trihydroquinazolin-5-one
  • 2-[Benzylamino]-7-(2-thienyl)-6,7,8-dihydroquinazolin-5-one

Uniqueness

2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one is unique due to the specific combination of benzylamino and thienyl groups on the quinazolinone core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(benzylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-17-10-14(18-7-4-8-24-18)9-16-15(17)12-21-19(22-16)20-11-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLWGBKNRDJGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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